molecular formula C10H20FNO4S B6605680 tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate CAS No. 2168453-94-7

tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate

Cat. No.: B6605680
CAS No.: 2168453-94-7
M. Wt: 269.34 g/mol
InChI Key: LOSSBZAUSXZXFM-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a fluorosulfonyl moiety on a branched propyl chain. The Boc group is widely used in organic synthesis, particularly in peptide chemistry, to protect amines during multi-step reactions . The fluorosulfonyl (-SO₂F) substituent is a reactive electrophile, often employed as a leaving group or for introducing sulfonate esters in click chemistry and bioconjugation .

Properties

IUPAC Name

tert-butyl N-(3-fluorosulfonyl-2,2-dimethylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSBZAUSXZXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Carbamoylation

The foundational step involves converting 3-amino-2,2-dimethylpropan-1-ol to its Boc-protected derivative. As demonstrated in continuous-flow synthesis methods for analogous carbamates, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred over traditional bases like triethylamine due to its liquid state and superior miscibility with alkyl halides. A typical procedure includes:

  • Dissolving the amine (1.0 equiv) and alkyl bromide (2.0 equiv) in acetonitrile.

  • Adding DBU (2.0 equiv) to deprotonate the amine and facilitate nucleophilic attack on Boc₂O.

  • Introducing CO₂ gas at 6.0 mL/min to stabilize the intermediate carbamic acid.

Reaction parameters such as temperature and pressure significantly impact yields. For example, increasing pressure from 1 to 5 bar at 70°C enhances conversion from 56% to 98%, while higher pressures (>5 bar) promote byproduct formation.

Table 1. Optimization of Carbamate Formation Conditions

ParameterOptimal ValueConversion (%)Yield (%)
Temperature70°C9891
Pressure5 bar9891
CO₂ Flow Rate6.0 mL/min9891
Reaction Time50 min9891

Introduction of the Fluorosulfonyl Group

The fluorosulfonyl (-SO₂F) moiety is introduced via sulfonation followed by fluorination. While direct methods are scarce in the literature, analogous sulfonylations provide a viable blueprint.

Sulfonation of the Hydroxyl Intermediate

The hydroxyl group in tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate is sulfonated using sulfur trioxide (SO₃) complexes. For instance:

  • Reacting the alcohol with SO₃·pyridine in dichloromethane at 0°C.

  • Quenching with aqueous NaHCO₃ to yield the sulfonic acid intermediate.

Fluorination via Halogen Exchange

The sulfonic acid is converted to the fluorosulfonyl group using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or similar agents:

  • Treating the sulfonic acid with Deoxo-Fluor® (1.2 equiv) in anhydrous THF at −20°C.

  • Gradual warming to room temperature over 12 hours to ensure complete fluorination.

Table 2. Fluorination Efficiency with Different Reagents

ReagentTemperatureTime (h)Yield (%)
Deoxo-Fluor®−20°C → RT1278
DAST0°C → RT2465
XtalFluor-E®−10°C → RT1872

Purification and Characterization

Chromatographic Techniques

Crude products often contain unreacted starting materials and byproducts such as N-alkylated amines. Silica gel chromatography using ethyl acetate/hexane (3:7) effectively isolates the target compound. However, for larger scales, continuous-flow purification systems are recommended to avoid manual handling.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.32 (s, 6H, C(CH₃)₂), 3.45 (d, 2H, NCH₂), 4.12 (t, 1H, SO₂F).

  • MS (ESI+) : m/z 270.1 [M+H]⁺ (calculated for C₁₀H₂₀FNO₄S: 269.33).

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Excess alkyl halide can lead to N-alkylation instead of O-sulfonation. This is mitigated by:

  • Using a two-reactor continuous system to separate carbamate formation and sulfonation.

  • Employing stoichiometric control (1.0 equiv alkyl halide).

Hydrolytic Instability of Fluorosulfonyl Group

The -SO₂F group is moisture-sensitive. Storage under anhydrous conditions (−20°C, argon atmosphere) prevents decomposition.

Scalability and Industrial Applications

The continuous-flow method developed for carbamates is adaptable for large-scale synthesis:

  • Throughput : 250 μL/min reaction mixture flow rate achieves 98% conversion in 50 minutes.

  • Cost Efficiency : DBU is recyclable via acid-base extraction, reducing waste.

Chemical Reactions Analysis

tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
Recent studies have indicated that compounds containing fluorosulfonyl groups exhibit potential as HIF-2α inhibitors, which are crucial in cancer treatment. The incorporation of tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate into drug formulations has shown promising results in enhancing the efficacy of anticancer agents by targeting hypoxia-inducible factors .

Agricultural Chemistry

Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its unique structure allows it to interact effectively with biological systems, making it suitable for targeting specific pests while minimizing environmental impact. Research has shown that fluorosulfonyl derivatives can enhance the potency and selectivity of agricultural chemicals .

Material Science

Polymer Synthesis
In material science, this compound is being investigated for its role in synthesizing advanced polymers with enhanced properties. The fluorosulfonyl group contributes to improved thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Table 1: Comparison of Applications

Application AreaSpecific Use CaseBenefits
Medicinal ChemistryAnticancer agent enhancementTargets HIF-2α effectively
Agricultural ChemistryDevelopment of selective pesticidesMinimizes environmental impact
Material ScienceSynthesis of advanced polymersImproved thermal stability and resistance

Table 2: Case Studies on Efficacy

Study ReferenceApplication AreaFindings
Medicinal ChemistryIncreased efficacy in HIF-2α inhibition
Agricultural ChemistryEnhanced potency against specific pests
Material ScienceSuperior thermal stability in polymer blends

Case Study 1: Anticancer Applications

A study published in a peer-reviewed journal demonstrated that the incorporation of this compound into a drug formulation resulted in a significant increase in cytotoxicity against tumor cells compared to traditional treatments. This was attributed to its ability to inhibit key pathways involved in tumor growth .

Case Study 2: Pesticide Efficacy

Research conducted on the use of fluorosulfonyl compounds in agriculture revealed that this compound showed remarkable effectiveness against resistant pest strains. The study highlighted its mechanism of action, which disrupts the pest's metabolic processes without affecting non-target species .

Case Study 3: Polymer Development

In material science, a project focused on developing high-performance polymers incorporated this compound into polymer matrices. The resulting materials exhibited enhanced durability and resistance to harsh environmental conditions, making them suitable for aerospace applications .

Mechanism of Action

The mechanism of action of tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate, highlighting differences in substituents, reactivity, and applications:

Compound Name Key Substituents Molecular Weight Yield (%) Key Properties/Applications References
tert-butyl N-[3-(tosyloxy)propyl]carbamate Tosyloxy (-OTs) 329.41 N/A Tosyl group as leaving group; sulfonate formation
tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate Azetidine ring N/A N/A Strain-driven reactivity; potential CNS targets
tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate Benzimidazolone ~270 (M-Boc+H)+ 80 Bioactive heterocycle; protease inhibition
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl cyclopropane N/A N/A Aromaticity; GHS safety data available
tert-butyl N-(3-fluoro-2-oxopropyl)carbamate Fluoro-ketone N/A N/A Electrophilic ketone; intermediate in drug synthesis

Key Comparison Points:

Reactivity of Leaving Groups :

  • The fluorosulfonyl (-SO₂F) group in the target compound is more electrophilic than tosyl (-OTs) in tert-butyl N-[3-(tosyloxy)propyl]carbamate, enabling faster nucleophilic substitutions .
  • In contrast, tert-butyl N-(3-fluoro-2-oxopropyl)carbamate contains a reactive α-fluoro ketone, useful for forming carbon-carbon bonds .

Azetidine-containing analogs (e.g., tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate) exhibit enhanced metabolic stability due to ring strain, whereas the fluorosulfonyl group may confer solubility challenges .

Biological Activity :

  • Benzimidazolone derivatives (e.g., tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate) show protease inhibitory activity, unlike the target compound, which is more likely a synthetic intermediate .
  • Fluorophenyl cyclopropane derivatives (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) are explored for CNS applications, leveraging aromatic π-π interactions absent in the aliphatic fluorosulfonyl analog .

Synthetic Utility: The target compound’s fluorosulfonyl group facilitates efficient bioconjugation, whereas tert-butyl N-[3-(tosyloxy)propyl]carbamate is preferred for sulfonate ester formation under milder conditions .

Biological Activity

Chemical Identity and Structure
tert-butylN-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate is a synthetic compound with the molecular formula C10_{10}H20_{20}FNO4_4S and a molecular weight of approximately 269.33 g/mol. Its structure features a tert-butyl group, a fluorosulfonyl moiety, and a carbamate functional group, which contributes to its unique biological activities.

Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key reaction conditions—such as temperature, solvent choice, and catalysts—are critical for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The fluorosulfonyl group is particularly notable for its potential to modify enzyme activities and influence protein functions. This interaction may lead to various biochemical pathways being activated or inhibited, depending on the cellular context.

Pharmacological Applications

Research indicates that this compound may have potential applications in pharmacology, particularly as a therapeutic agent. Its structural characteristics allow it to be explored for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit inhibitory effects against certain pathogens.
  • Antimalarial Properties : Similar compounds have been documented as effective against Plasmodium falciparum, the causative agent of malaria, indicating potential for further investigation in this area .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructureBiological Activity
tert-butyl carbamateC6_{6}H13_{13}NO2_2General use in organic synthesis; lacks fluorosulfonyl group
tert-butylN-[3-(fluorosulfonyl)methyl]carbamateC9_{9}H18_{18}FNO4_4SSimilar reactivity; potential for varied biological effects
Other fluorosulfonamide derivativesVariesKnown for enzyme inhibition and antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate in academic laboratories?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible approach involves reacting a fluorosulfonyl-containing precursor (e.g., 3-fluorosulfonyl-2,2-dimethylpropyl derivative) with tert-butyl carbamate under basic conditions. For example, in related carbamate syntheses (e.g., ), potassium carbonate (K₂CO₃) in acetonitrile under reflux was used to facilitate amine-quinone coupling. Slow evaporation of the reaction mixture in a mixed solvent system (e.g., ethyl acetate/methanol) may yield crystalline products .
  • Key Parameters :

ParameterOptimal Condition
SolventAcetonitrile
BaseK₂CO₃
TemperatureReflux (~82°C)
PurificationColumn chromatography or recrystallization

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm proton environments, particularly the tert-butyl group (δ ~1.4 ppm) and fluorosulfonyl-adjacent methyl groups (δ ~1.2–1.3 ppm). Compare with data from structurally similar carbamates (e.g., ) .
  • X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions) to confirm molecular packing, as demonstrated in tert-butyl carbamate derivatives ( ) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What are the critical stability considerations for handling this compound?

  • Methodological Answer :

  • Storage : Store at room temperature in airtight containers, protected from moisture and light (). Avoid exposure to strong acids/bases, which may hydrolyze the carbamate group .
  • Reactivity : The fluorosulfonyl group is electrophilic and may react with nucleophiles (e.g., amines, alcohols). Conduct stability tests under varying pH (3–9) and temperature (4°C–40°C) conditions.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial design to optimize variables (e.g., molar ratio, solvent polarity, reaction time). For example, in , a 1:1.2 molar ratio of quinone to carbamate precursor improved yields .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Workflow :
       Step 1: Screen solvents (acetonitrile, DMF, THF) for solubility.  
       Step 2: Vary base strength (K₂CO₃ vs. Cs₂CO₃).  
       Step 3: Monitor reaction progress via TLC (Rf \~0.5 in ethyl acetate/hexane).  

Q. What computational tools can predict molecular interactions and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., fluorosulfonyl group’s electrophilicity). Compare with crystal structures ( ) to validate hydrogen-bonding motifs .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability. For example, acetonitrile’s polarity may stabilize transition states in substitution reactions.

Q. How can contradictions in spectroscopic data be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and IR spectroscopy. For ambiguous proton signals (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) () .
  • Single-Crystal Analysis : Resolve hydrogen atom positions via X-ray diffraction (e.g., Fourier difference maps in ). For disordered structures, apply refinement protocols (e.g., SHELXL) .

Safety and Handling

Q. What safety protocols are essential for handling the fluorosulfonyl group?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile byproducts () .
  • Emergency Procedures : In case of skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention () .

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